

An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzaldoxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzaldoxime

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Introduction

2-Bromobenzaldoxime is an organic compound with the chemical formula C_7H_6BrNO . It belongs to the class of oximes, which are characterized by the $C=N-OH$ functional group. The presence of a bromine atom on the benzene ring and the oxime group makes it a molecule of interest for various applications in organic synthesis and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of **2-bromobenzaldoxime**, including its physicochemical characteristics, spectral data, synthesis, and reactivity. While experimental data for some properties are limited, this guide consolidates available information and provides context based on the general chemistry of aldoximes.

Physicochemical Properties

The fundamental physicochemical properties of **2-Bromobenzaldoxime** are summarized in the table below. It is important to note that some of these values are calculated predictions and should be considered as such.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrNO	[1][2]
Molecular Weight	200.03 g/mol	[2]
Appearance	White to off-white solid, Colorless to pale yellow liquid	[1]
Melting Point	90 °C (for the (E)-isomer)	[3]
Boiling Point (Calculated)	353.09 °C (626.24 K)	[2]
Water Solubility (log ₁₀ WS)	-1.94 (calculated)	[2]
Octanol/Water Partition Coefficient (logP)	2.257 (calculated)	[2]
CAS Number	34158-72-0	[1][2]

Solubility Profile:

2-Bromobenzaldoxime is generally described as being soluble in organic solvents.[1] While specific quantitative solubility data in common laboratory solvents is not readily available in the literature, its calculated logP value of 2.257 suggests good solubility in moderately polar to nonpolar organic solvents such as ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO). It is expected to have low solubility in water, which is consistent with its calculated log₁₀WS of -1.94.[2]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **2-Bromobenzaldoxime**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 500 MHz):

The following proton NMR data has been reported for what is presumed to be the (E)-isomer of **2-Bromobenzaldoxime**:

- δ 11.70 (s, 1H): This singlet corresponds to the acidic proton of the oxime hydroxyl group (-NOH).
- δ 8.32 (s, 1H): This singlet is assigned to the aldimine proton (-CH=N).
- δ 7.79-7.81 (q, 1H): Aromatic proton.
- δ 7.68 (d, J = 7.5 Hz, 1H): Aromatic proton.
- δ 7.42 (t, J = 7.5 Hz, 1H): Aromatic proton.
- δ 7.33-7.36 (m, 1H): Aromatic proton.

¹³C NMR:

Experimental ¹³C NMR data for **2-Bromobenzaldoxime** is not readily available. However, based on the known chemical shifts for 2-bromobenzaldehyde and general values for aldoximes, the following approximate chemical shifts can be predicted:

- ~148-152 ppm: The carbon of the C=N-OH group.
- ~120-140 ppm: Aromatic carbons. The carbon bearing the bromine atom would likely appear in this region, and its chemical shift will be influenced by the halogen's inductive effect.
- The chemical shifts of the aromatic carbons will be distinct due to the substitution pattern.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-Bromobenzaldoxime** is not available in public databases. However, the characteristic vibrational frequencies for oximes are well-established. The IR spectrum of **2-Bromobenzaldoxime** is expected to exhibit the following key absorption bands:

- ~3600 cm⁻¹ (O-H stretch): A broad band corresponding to the hydroxyl group of the oxime. [\[4\]](#)
- ~1665 cm⁻¹ (C=N stretch): A medium to weak absorption for the carbon-nitrogen double bond. [\[4\]](#)

- $\sim 945\text{ cm}^{-1}$ (N-O stretch): A characteristic band for the nitrogen-oxygen single bond.[4]
- Aromatic C-H and C=C stretching and bending vibrations: In the regions of $3100\text{-}3000\text{ cm}^{-1}$ and $1600\text{-}1450\text{ cm}^{-1}$, respectively.
- C-Br stretch: Typically observed in the fingerprint region below 1000 cm^{-1} .

Mass Spectrometry (MS)

While an experimental mass spectrum for **2-Bromobenzaldoxime** is not available, the expected molecular ion peaks and fragmentation pattern can be predicted. Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ^{79}Br and ^{81}Br .

- Molecular Ion (M^+): Peaks are expected at approximately m/z 199 and 201.
- Fragmentation: Common fragmentation pathways for aromatic aldoximes include loss of OH ($M-17$), loss of H_2O ($M-18$), and cleavage of the C-C bond adjacent to the aromatic ring. The presence of the bromine atom will be a key identifier in the resulting fragment ions.

Synthesis and Reactivity

Experimental Protocol for Synthesis of (E)-2-Bromobenzaldoxime

A detailed experimental protocol for the synthesis of the (E)-isomer of **2-Bromobenzaldoxime** has been reported.[3]

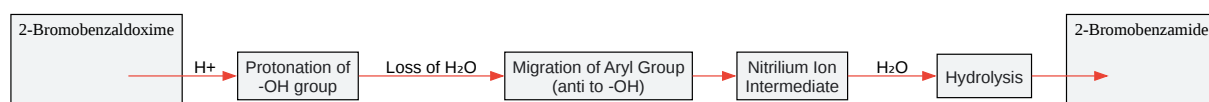
Materials:

- 2-Bromobenzaldehyde
- 50% Hydroxylamine solution
- Hydrated zinc chloride
- Ethyl acetate

- n-Hexane
- Silica gel for column chromatography

Procedure:

- A mixture of 2-bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol) is heated at 100 °C (373 K) for 30 minutes.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (1:3).
- Upon completion, the product is purified by column chromatography on silica gel.
- The column is eluted with a mixture of ethyl acetate/n-hexane (1:4).
- The pure product is obtained as colorless crystals after recrystallization from ethyl acetate.
- The reported yield for this procedure is 90%.^[3]



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Bromobenzaldoxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276659#2-bromobenzaldoxime-chemical-properties]

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